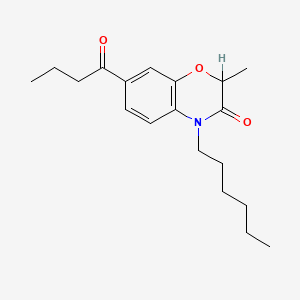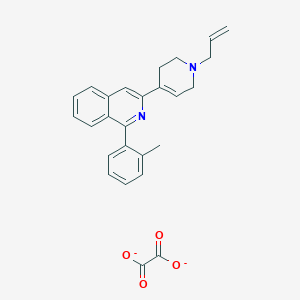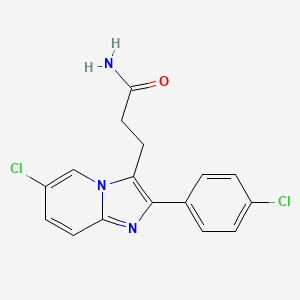
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-2-(4-Chlorphenyl)-imidazo[1,2-a]pyridin-3-propanamid ist eine Verbindung, die zur Klasse der Imidazo[1,2-a]pyridine gehört, die für ihre breite Palette an Anwendungen in der pharmazeutischen Chemie bekannt ist. Diese Verbindung zeichnet sich durch ihre kondensierte bizyklische Struktur aus, die sowohl Imidazol- als auch Pyridinringe umfasst. Das Vorhandensein von Chloratomen am Phenylring und am Pyridinring verstärkt seine chemische Reaktivität und potenzielle biologische Aktivität .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Imidazo[1,2-a]pyridinen beinhaltet typischerweise verschiedene Strategien wie Kondensationsreaktionen, Mehrkomponentenreaktionen, oxidative Kupplung, Tandemreaktionen, Aminooxygenierung und Hydroaminierungsreaktionen . Beispielsweise beinhaltet eine übliche Methode die Kondensation von 2-Aminopyridin mit α-Halogenketonen unter basischen Bedingungen, um den Imidazo[1,2-a]pyridin-Kern zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Imidazo[1,2-a]pyridin-Derivaten setzt häufig skalierbare und effiziente Synthesewege ein. Diese Methoden können die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionswirksamkeit und Ausbeute beinhalten. Darüber hinaus wurden metallfreie Synthesemethoden entwickelt, um die Umweltbelastung und die Produktionskosten zu senken .
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Chlor-2-(4-Chlorphenyl)-imidazo[1,2-a]pyridin-3-propanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Agenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den chlorierten Positionen mit Nukleophilen wie Aminen oder Thiolen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Amine, Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Imidazo[1,2-a]pyridin-3-carbonsäuren ergeben, während die Reduktion Imidazo[1,2-a]pyridin-3-propanole erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-propanols .
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-(4-Chlorphenyl)-imidazo[1,2-a]pyridin-3-propanamid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als antimikrobielles und antivirales Mittel untersucht.
Medizin: Für seine krebshemmende, tuberkulostatische und entzündungshemmende Eigenschaften erforscht.
Industrie: In der Entwicklung von Agrochemikalien und Materialwissenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-2-(4-Chlorphenyl)-imidazo[1,2-a]pyridin-3-propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es Enzyme oder Rezeptoren hemmen, die an Krankheitssignalwegen beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren .
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Imidazo[1,2-a]pyridin-Derivate wie:
- Imidazo[1,2-a]pyridin-3-carboxamide
- Imidazo[1,2-a]pyridin-3-propanole
- Imidazo[1,2-a]pyridin-3-carbonsäuren
Einzigartigkeit
Was 6-Chlor-2-(4-Chlorphenyl)-imidazo[1,2-a]pyridin-3-propanamid auszeichnet, ist sein spezifisches Substitutionsschema, das einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann. Das Vorhandensein von Chloratomen sowohl am Phenyl- als auch am Pyridinring kann seine Wirksamkeit und Selektivität in verschiedenen Anwendungen verstärken .
Eigenschaften
CAS-Nummer |
88965-04-2 |
|---|---|
Molekularformel |
C16H13Cl2N3O |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
3-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-3-1-10(2-4-11)16-13(6-7-14(19)22)21-9-12(18)5-8-15(21)20-16/h1-5,8-9H,6-7H2,(H2,19,22) |
InChI-Schlüssel |
QGEHOVWWEAMDNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CCC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


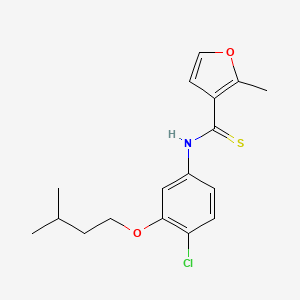

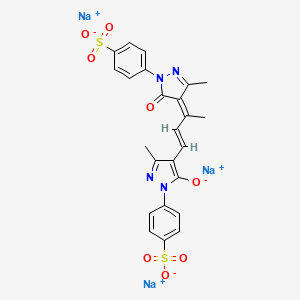
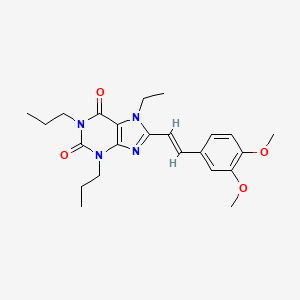
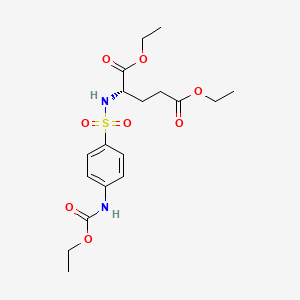

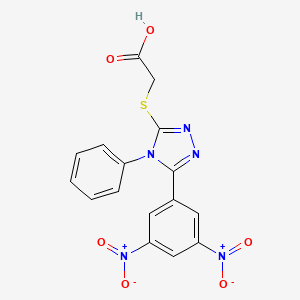
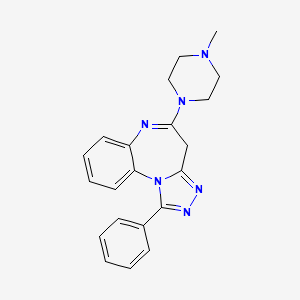

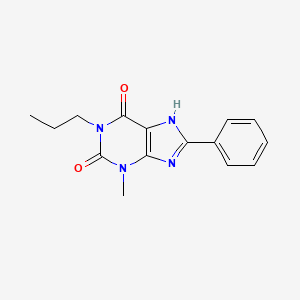
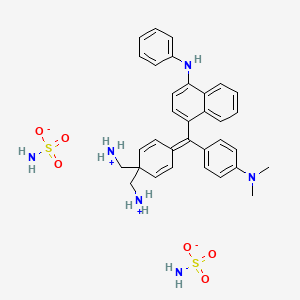
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
